5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
5-ethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-5-13-7-9-16(25-13)26(22,23)19-12-6-8-14-15(10-12)24-11-18(2,3)17(21)20(14)4/h6-10,19H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGPRBCQYZCXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It contains a thiophene ring and an oxazepine moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity. The following table presents the antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
The observed MIC values demonstrate moderate antifungal activity, indicating that further structural modifications could enhance its efficacy against fungal pathogens .
The proposed mechanism of action for sulfonamides involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This disruption in folate metabolism is critical for bacterial growth and survival. The oxazepine moiety may contribute additional mechanisms through interactions with specific enzymes or receptors involved in microbial metabolism .
Case Study 1: Efficacy in Animal Models
In a recent study involving murine models infected with E. coli, administration of the compound resulted in a significant reduction in bacterial load compared to control groups. The study reported a reduction of approximately 80% in bacterial counts within 24 hours post-treatment. This finding supports the compound's potential for therapeutic use in infectious diseases .
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics such as ampicillin. The combination therapy demonstrated enhanced efficacy against resistant strains of Staphylococcus aureus, reducing the MIC by half when used together. This suggests that the compound may be a valuable addition to existing antibiotic regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
